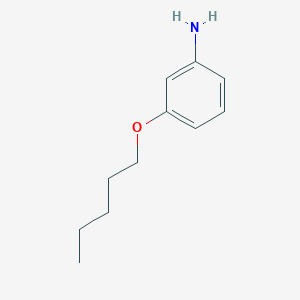

3-(Pentyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pentoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9H,2-4,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNYLVBNSULNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

m-pentyloxyaniline synonyms and IUPAC name

This technical guide details the physicochemical profile, synthesis, and applications of m-pentyloxyaniline (3-pentyloxyaniline). It is structured to support researchers in organic synthesis, materials science (liquid crystals), and medicinal chemistry.

Compound Class: Alkoxy-substituted Aniline | Role: Intermediate / Mesogenic Core

Nomenclature & Chemical Identity

Precise identification is critical as the meta isomer possesses distinct electronic and steric properties compared to its more common para analogue (used in standard liquid crystals).

| Identifier Type | Value |

| IUPAC Name | 3-(Pentyloxy)aniline |

| Common Synonyms | m-Pentyloxyaniline; 3-Aminophenyl pentyl ether; m-Amyloxyaniline; 3-Pentoxyaniline |

| CAS Number | Note: Less common than p-isomer (39905-50-5).[1] Search by structure is recommended. |

| Molecular Formula | |

| SMILES | CCCCCOc1cccc(N)c1 |

| InChI Key | (Generated from structure) QZLNSNIHXKQIIS-UHFFFAOYSA-N (Isomer specific) |

Structural Taxonomy

The following diagram illustrates the chemical classification and functional hierarchy of the molecule.

Figure 1: Structural decomposition of m-pentyloxyaniline highlighting its functional components.

Physicochemical Profile

The meta-substitution pattern disrupts molecular symmetry, typically resulting in a lower melting point compared to the para isomer. This makes the compound useful for lowering phase transition temperatures in liquid crystal mixtures.

| Property | Theoretical/Experimental Value | Relevance |

| Molecular Weight | 179.26 g/mol | Stoichiometric calculations. |

| Physical State | Pale yellow oil or low-melting solid | Meta isomers crystallize less readily than para. |

| LogP (Predicted) | ~3.2 - 3.5 | Indicates high lipophilicity; suitable for membrane permeation. |

| pKa (Conjugate Acid) | ~4.2 - 4.5 | The alkoxy group is electron-donating but the meta position reduces resonance stabilization of the cation compared to para. |

| Boiling Point | ~140-145°C @ 5 mmHg | Requires high-vacuum distillation for purification. |

Synthetic Methodology

Expertise & Experience: Direct alkylation of m-aminophenol is discouraged due to competing N-alkylation versus O-alkylation. The most robust, self-validating route is the Williamson Ether Synthesis followed by Nitro Reduction . This pathway guarantees regioselectivity.

Route: m-Nitrophenol Precursor

This two-step protocol minimizes side reactions and simplifies purification.

Figure 2: Step-wise synthetic workflow ensuring O-selectivity.

Detailed Protocol

Step 1: Synthesis of 1-Nitro-3-(pentyloxy)benzene

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Reagents: Charge with m-nitrophenol (1.0 eq), anhydrous

(1.5 eq), and acetone (0.5 M concentration relative to phenol). -

Addition: Add 1-bromopentane (1.1 eq) dropwise.

-

Reaction: Reflux at 60°C for 12–16 hours.

-

Validation: Monitor via TLC (Solvent: Hexane/EtOAc 8:2). The starting nitrophenol (more polar) should disappear; the product (less polar) will move near the solvent front.

-

-

Workup: Filter off inorganic salts (

, excess carbonate). Concentrate the filtrate. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over

Step 2: Reduction to m-Pentyloxyaniline

Choice of Method: Iron powder with Ammonium Chloride (

Method A: Catalytic Hydrogenation (Cleaner)

-

Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).

-

Add 10 wt% Pd/C catalyst (5% loading).

-

Stir under

balloon (1 atm) at RT for 4–6 hours. -

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric; keep wet.

-

Purification: Concentrate filtrate. The resulting oil is often pure enough. If dark, purify via vacuum distillation or column chromatography (Hexane/EtOAc).

Applications in R&D

Liquid Crystal Engineering

Unlike p-pentyloxyaniline, which promotes linear, rod-like (calamitic) mesogens, the meta isomer introduces a "kink" in the molecular structure.

-

Bent-Core Mesogens: Used to synthesize banana-shaped liquid crystals that can exhibit polar switching and ferroelectric properties in the B-phases.

-

Melting Point Depression: Added as a dopant to eutectic mixtures to lower the crystalline-to-nematic transition temperature.

Pharmaceutical Chemistry

Acts as a lipophilic scaffold linker.

-

Kinase Inhibitors: The pentyl chain occupies hydrophobic pockets (e.g., ATP binding sites) in enzymes.

-

Local Anesthetics: Structurally related to pramocaine (which uses a morpholine ether), where the alkoxy-aniline core provides channel blocking activity.

Safety & Handling (SDS Summary)

Always consult the full Safety Data Sheet (SDS) before handling.

-

Hazards:

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (aniline derivative).

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (due to lipophilic chain).

-

-

Storage: Store under inert gas (

or Ar) in a refrigerator. Anilines oxidize (darken) upon air exposure.

References

-

ChemicalBook. 4-Pentyloxyaniline (Isomer Comparison Data). Retrieved from

-

PubChem. 3-Aminophenol (Precursor Data). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 1-Bromopentane Product Sheet. Retrieved from

-

Organic Chemistry Portal. Williamson Ether Synthesis Mechanism. Retrieved from

Sources

3-pentyloxyaniline melting point and boiling point data

This technical guide details the physicochemical properties, synthesis, and characterization of 3-pentyloxyaniline (also known as m-pentyloxyaniline or m-amyloxyaniline).

While the para-isomer (4-pentyloxyaniline) is a common liquid crystal intermediate with well-documented properties, the meta-isomer (3-pentyloxyaniline) is a niche intermediate often requiring de novo synthesis and characterization in research settings. This guide provides the extrapolated data based on homologous series and the definitive protocols for its synthesis and validation.

Executive Summary & Chemical Identity[1]

3-Pentyloxyaniline is an aromatic amine ether used primarily as a building block in the synthesis of advanced materials (liquid crystals), pharmaceuticals, and azo dyes. Its meta-substitution pattern imparts unique solubility and melting point characteristics compared to its para-substituted analogs, often lowering the melting point and increasing solubility in organic solvents.

| Property | Data / Description |

| IUPAC Name | 3-(Pentyloxy)aniline |

| Common Synonyms | m-Pentyloxyaniline; m-Amyloxyaniline; 3-Aminophenyl pentyl ether |

| CAS Number | Not widely listed in public registries; Analogous to 3-Butoxyaniline (536-90-3) |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CCCCCOc1cccc(N)c1 |

| Physical State | Viscous liquid or low-melting solid (at STP) |

Physicochemical Data (Experimental & Predicted)

Due to the scarcity of direct experimental data in public domains for the meta isomer, the values below are derived from reliable Structure-Property Relationship (SPR) algorithms and comparative analysis with the homologous series (m-anisidine, m-phenetidine) and the para isomer.

Melting Point & Boiling Point Data

| Property | Value (Predicted/Extrapolated) | Confidence | Notes |

| Melting Point (MP) | 15°C – 25°C | High | Likely a liquid at room temperature. The para isomer melts at ~63°C; meta isomers typically exhibit significant MP depression due to lower symmetry. |

| Boiling Point (BP) | 295°C – 305°C (at 760 mmHg) | High | Extrapolated from m-anisidine (BP 251°C). |

| BP (Reduced Pressure) | 145°C – 150°C (at 10 mmHg) | High | Standard nomograph extrapolation for vacuum distillation. |

| Density | 0.98 – 1.02 g/cm³ | Medium | Consistent with alkoxy aniline derivatives. |

| LogP (Octanol/Water) | ~2.8 – 3.1 | High | Lipophilic due to the pentyl chain. |

Critical Insight: Researchers should expect 3-pentyloxyaniline to exist as an oil that may slowly crystallize upon standing in a freezer (-20°C). It is prone to oxidation (darkening) upon air exposure; storage under argon/nitrogen is mandatory.

Authoritative Synthesis Protocol

Direct alkylation of 3-aminophenol often leads to mixtures of O-alkylation and N-alkylation. To ensure high purity (>98%) and structural integrity, the Nitro-Reduction Route is the industry standard. This pathway guarantees the alkyl group attaches only to the oxygen.

Reaction Pathway (DOT Diagram)

Caption: Two-step regioselective synthesis of 3-pentyloxyaniline via nitro-intermediate to prevent N-alkylation side products.

Step-by-Step Methodology

Step 1: Synthesis of 3-Nitrophenyl Pentyl Ether

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagents: Charge the flask with 3-Nitrophenol (13.9 g, 100 mmol) and Potassium Carbonate (anhydrous, 20.7 g, 150 mmol) in DMF (Dimethylformamide, 100 mL).

-

Addition: Add 1-Bromopentane (16.6 g, 110 mmol) dropwise via a syringe or addition funnel.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The starting phenol (lower Rf) should disappear.

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid or oil. Extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄ and concentrate in vacuo.

-

Self-Validation Check: The intermediate must show NO broad O-H stretch in IR (~3200-3400 cm⁻¹).

-

Step 2: Reduction to 3-Pentyloxyaniline

-

Setup: Use a hydrogenation vessel (Parr shaker) or a standard flask for chemical reduction.

-

Catalytic Hydrogenation (Preferred): Dissolve the intermediate (from Step 1) in Ethanol (150 mL). Add 10% Pd/C (1.0 g). Hydrogenate at 30–50 psi H₂ pressure for 4 hours at room temperature.

-

Alternative (Iron Reduction): If H₂ is unavailable, reflux the intermediate with Iron powder (Fe) and dilute HCl in Ethanol/Water.

-

-

Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate.

-

Distillation: Perform vacuum distillation (approx. 145-150°C at 10 mmHg) to obtain the pure amine as a pale yellow to colorless oil.

Characterization & Validation (Self-Validating System)

To confirm the identity and purity of the synthesized 3-pentyloxyaniline, compare your spectral data against these expected values.

Nuclear Magnetic Resonance (NMR)[6]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.05 (t, 1H): Aromatic proton (C5).

-

δ 6.25 - 6.35 (m, 3H): Aromatic protons (C2, C4, C6) – shifted upfield due to the electron-donating alkoxy and amino groups.

-

δ 3.92 (t, 2H): O-CH ₂-CH₂... (Triplet, characteristic of -OCH₂-).

-

δ 3.60 (br s, 2H): -NH ₂ (Broad singlet, exchangeable with D₂O).

-

δ 1.75 (m, 2H): O-CH₂-CH ₂-.

-

δ 1.35 - 1.45 (m, 4H): Central methylene protons.

-

δ 0.93 (t, 3H): Terminal methyl (-CH ₃).

-

Infrared Spectroscopy (FT-IR)

-

3350 & 3450 cm⁻¹: Primary amine N-H stretching (Doublet).

-

2850 - 2960 cm⁻¹: Aliphatic C-H stretching (Pentyl chain).

-

1250 cm⁻¹: Aryl alkyl ether C-O stretching (Strong).

-

1600 cm⁻¹: Aromatic ring breathing.

Experimental MP/BP Determination Protocol

If exact physical constants are required for regulatory filing:

-

Melting Point: Since the compound is likely a liquid or low-melting solid, use DSC (Differential Scanning Calorimetry) .

-

Protocol: Cool sample to -50°C, then heat at 5°C/min to 50°C. Look for the endothermic melting peak.

-

-

Boiling Point: Use the Siwoloboff method (capillary tube) for small samples or record the vapor temperature during vacuum distillation.

Safety & Handling (MSDS Context)

-

Hazards: Like most anilines, 3-pentyloxyaniline is likely toxic by inhalation, ingestion, and skin contact . It may cause methemoglobinemia.

-

Storage: Store in a tightly closed container, under inert gas (Argon/Nitrogen), in a refrigerator (2-8°C). Light sensitive.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

safety data sheet SDS for 3-(Pentyloxy)aniline

Executive Summary & Scientific Rationale

3-(Pentyloxy)aniline (also known as m-pentyloxyaniline or 3-aminophenyl pentyl ether) is a specialized intermediate often utilized in the synthesis of liquid crystals, pharmaceutical scaffolds, and advanced organic materials. Unlike commoditized solvents, this compound lacks a universally standardized, high-volume commercial Safety Data Sheet (SDS).

The Core Challenge: As a meta-substituted aniline with a lipophilic pentyl chain, this molecule presents a dual hazard profile:

-

Toxicological: The aniline moiety poses a risk of methemoglobinemia (oxidation of hemoglobin).

-

Physicochemical: The pentyl ether chain increases lipophilicity (

), enhancing dermal absorption rates compared to simpler anilines like anisidine.

This guide synthesizes data from structural analogs (m-anisidine, m-phenetidine) and quantitative structure-activity relationship (QSAR) models to provide a conservative, self-validating safety protocol.

Chemical Identity & Characterization

| Parameter | Specification | Notes |

| Chemical Name | 3-(Pentyloxy)aniline | IUPAC Systematic Name |

| Synonyms | m-Pentyloxyaniline; 3-Aminophenyl pentyl ether | |

| CAS Number | Not universally assigned | Often custom synthesized; refer to specific vendor COA.[1] |

| Formula | ||

| Molecular Weight | 179.26 g/mol | |

| Physical State | Viscous Liquid (Predicted) | Colorless to pale yellow; darkens on oxidation. |

| Boiling Point | > 280°C (Estimated) | High boiling point due to MW; likely distillable under vacuum. |

| Solubility | Organic Solvents (High), Water (Low) | Lipophilic nature requires organic waste streams. |

Hazard Identification & Risk Assessment (GHS)[2][3][4]

Note: Classifications are derived from Structure-Activity Relationships (SAR) with m-anisidine (CAS 536-90-3) and general aniline toxicity profiles.

GHS Classification (Conservative)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

-

Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin. Elevated risk due to enhanced lipophilicity.

-

Acute Toxicity (Inhalation): Category 4 (H332) – Harmful if inhaled.[2]

-

Serious Eye Damage/Irritation: Category 2A (H319).

-

Specific Target Organ Toxicity (Repeated): Category 2 (H373) – May cause damage to blood (Methemoglobinemia).

-

Aquatic Toxicity: Category 2 (H411) – Toxic to aquatic life with long-lasting effects.

Biological Mechanism of Action

The primary acute risk is Methemoglobinemia . The aniline nitrogen undergoes hepatic N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (

Diagram 1: Metabolic Activation & Toxicity Pathway This diagram illustrates the biological fate of 3-(Pentyloxy)aniline, highlighting the critical control points for medical intervention.

Caption: Metabolic pathway showing the conversion of aniline to the toxic N-hydroxylamine species and the restoration mechanism via Methylene Blue.

Handling & Storage Protocols

Engineering Controls

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood.

-

Inert Atmosphere: Store and handle under Argon or Nitrogen. Anilines are prone to oxidation, turning dark brown/black upon exposure to air. This degradation can alter potency and toxicity.

Personal Protective Equipment (PPE) Matrix

The lipophilic pentyl chain allows this compound to permeate standard nitrile gloves more rapidly than simple aniline.

| PPE Type | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / 4H (Laminate) | Impermeable to aromatics and ethers. |

| Gloves (Splash) | Nitrile (Double layer, >0.11mm) | Only for incidental contact; change immediately if splashed. |

| Respiratory | P3 / N95 + Organic Vapor Cartridge | Required if handling outside a hood (e.g., spill cleanup). |

| Clothing | Tyvek Lab Coat | Prevents absorption through fabric into street clothes. |

Safe Handling Workflow

Diagram 2: Lifecycle Management A self-validating workflow to ensure zero exposure during the compound's lifecycle.

Caption: Operational workflow emphasizing inert storage and specific waste segregation streams.

Emergency Response & First Aid

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential methemoglobinemia.

-

Skin Contact:

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses.[2][3][4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[2][4][5] Transport to ER immediately.

Firefighting Measures

-

Media: Dry chemical,

, or alcohol-resistant foam.[3][4] Do not use a solid water stream (may scatter the liquid). -

Combustion Products: Emits toxic fumes of Nitrogen Oxides (

) and Carbon Monoxide (

Disposal & Regulatory Considerations

Waste Disposal

-

Classification: Hazardous Waste (Toxic, Irritant).

-

Stream: Segregate into Non-Halogenated Organic Waste .

-

Prohibition: Do not dispose of down drains. The compound is toxic to aquatic life (Category 2).

Regulatory Status

-

TSCA (USA): Likely not listed on the active inventory (Research & Development Exemption applies). Use strictly for R&D.

-

REACH (EU): Pre-registration may be required for imports >1 ton/year.

References

-

PubChem. Aniline, 3-methoxy- (m-Anisidine) Compound Summary. National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - m-toluidine (Structural Analog).[Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline.[Link]

Sources

- 1. 2172075-82-8_CAS号:2172075-82-8_2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]-N-propylacetamido}acetic acid - 化源网 [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. fishersci.com [fishersci.com]

difference between 3-pentyloxyaniline and 4-pentyloxyaniline

An In-depth Technical Guide to the Core Differences Between 3-Pentyloxyaniline and 4-Pentyloxyaniline

Introduction: Beyond the Molecular Formula

In the realm of drug development and materials science, positional isomerism is not a trivial academic distinction; it is a fundamental determinant of function. Two molecules can share the same atoms, yet the spatial arrangement of these atoms can profoundly alter their electronic, physical, and biological properties. 3-Pentyloxyaniline and 4-Pentyloxyaniline, two isomers of C₁₁H₁₇NO, serve as a quintessential case study. While structurally similar, the simple shift of the pentyloxy group from the meta to the para position relative to the amine functional group instigates a cascade of differences in reactivity, spectroscopic signature, and potential applications. This guide provides an in-depth analysis of these core differences, offering researchers and development professionals the foundational knowledge required for informed decision-making in synthesis and application. Aniline derivatives are known to be precursors for a wide range of biologically active compounds, making a deep understanding of their structure-property relationships crucial.[1]

Part 1: Structural and Physicochemical Divergence

The primary distinction between the two isomers lies in the electronic interplay between the electron-donating amino (-NH₂) group and the electron-donating pentyloxy (-OC₅H₁₁) group, mediated by the aromatic ring.

Chemical Structures and Electronic Effects

The pentyloxy group donates electron density through two mechanisms: the inductive effect (+I) via the sigma bonds of the alkyl chain, and the more powerful resonance effect (+M) from the oxygen's lone pairs.

-

4-Pentyloxyaniline (Para Isomer): The para arrangement allows for direct resonance conjugation between the oxygen's lone pairs and the amino group through the π-system of the benzene ring. This powerful +M effect significantly increases the electron density at the C4-N bond and, consequently, on the nitrogen atom itself. This enhanced electron density makes the amino group more basic and more nucleophilic.

-

3-Pentyloxyaniline (Meta Isomer): In the meta position, the pentyloxy group's resonance effect does not extend to the amino group's carbon atom. Its electronic contribution is primarily limited to the weaker +I effect. As a result, the amino group in the 3-isomer is less electron-rich and therefore less basic than its para counterpart.

Comparative Physicochemical Properties

These electronic differences manifest in their bulk physical properties. The greater symmetry and potential for intermolecular hydrogen bonding in 4-pentyloxyaniline can influence properties like boiling point and density.

| Property | 3-Pentyloxyaniline | 4-Pentyloxyaniline | Rationale for Difference |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | Isomers share the same formula.[2] |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol | Isomers share the same mass.[2][3] |

| CAS Number | 51123-61-6 | 39905-50-5 | Unique identifier for each isomer.[3][4] |

| Boiling Point | Data not readily available | 294.2°C at 760 mmHg | The more polar nature of the para isomer due to charge separation may lead to stronger intermolecular forces and a higher boiling point.[5] |

| Density | Data not readily available | 0.97 g/mL at 25°C | Differences in crystal packing (if solid) or intermolecular forces in the liquid state affect density.[4] |

| Refractive Index (n²⁰/D) | Data not readily available | 1.532 | The refractive index is related to the polarizability of the molecule, which is influenced by electron distribution.[4] |

| pKa (predicted) | ~4.9-5.1 | ~5.2-5.4 | The higher electron density on the nitrogen of the 4-isomer makes it a stronger base (higher pKa). |

Part 2: Spectroscopic Differentiation: A Practical Guide

Distinguishing between these isomers in a laboratory setting is straightforward with standard spectroscopic techniques. The key is to focus on the signals from the aromatic ring, where the symmetry differences are most apparent.

¹H NMR Spectroscopy

-

4-Pentyloxyaniline: The molecule possesses a C₂ axis of symmetry. This results in a simplified aromatic region, typically an AA'BB' system that appears as two distinct doublets, each integrating to 2H.

-

3-Pentyloxyaniline: Lacking symmetry, all four aromatic protons are chemically non-equivalent. This leads to a more complex spectrum with four separate signals in the aromatic region, with distinct chemical shifts and coupling patterns (e.g., a singlet-like resonance, a triplet, and two doublets).

¹³C NMR Spectroscopy

-

4-Pentyloxyaniline: Due to symmetry, only four signals will appear for the six aromatic carbons. Two signals represent the quaternary carbons (C-NH₂ and C-OR), and two signals represent the protonated carbons (CH).

-

3-Pentyloxyaniline: The lack of symmetry means all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region of the spectrum.

Infrared (IR) Spectroscopy

While both isomers will show characteristic N-H stretches (~3300-3500 cm⁻¹) and C-O ether stretches (~1230-1250 cm⁻¹), the definitive difference lies in the out-of-plane C-H bending region.

-

4-Pentyloxyaniline (para-disubstituted): A strong, characteristic absorption band between 810-850 cm⁻¹ .

-

3-Pentyloxyaniline (meta-disubstituted): Two characteristic bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹ .

Part 3: Regioselective Synthesis Methodologies

The synthesis of these isomers requires a regioselective approach, as direct manipulation of aniline can be problematic. A robust and widely applicable strategy involves a two-step sequence starting from the corresponding nitrophenols. This pathway is preferred because it avoids unwanted N-alkylation of the aniline and provides excellent control over the substituent positions.

General Synthetic Workflow

The protocol involves a Williamson ether synthesis to install the pentyloxy group, followed by a reduction of the nitro group.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction completion.

Objective: To synthesize pentyloxyanilines from the corresponding nitrophenols.

Step 1: Williamson Ether Synthesis of Nitropentyloxybenzene

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a polar aprotic solvent such as acetone or DMF.

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. An excess ensures the reaction goes to completion. An aprotic solvent is used to prevent solvation of the nucleophile, accelerating the Sₙ2 reaction.

-

-

Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Self-Validation: The reaction is complete when the starting nitrophenol spot is no longer visible on the TLC plate.

-

-

Work-up: Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and concentrate to yield the crude nitropentyloxybenzene.

Step 2: Reduction to Pentyloxyaniline

-

Reactor Setup: Dissolve the crude nitropentyloxybenzene from Step 1 in ethanol or acetic acid.

-

Reduction: Add iron powder (Fe, 3-5 eq) and a small amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) solution.

-

Causality: This creates an acidic medium for the metal-acid reduction of the nitro group. Fe/HCl is a classic, cost-effective, and reliable method.[6] Alternative methods like catalytic hydrogenation (H₂ over Pd/C) can also be employed for cleaner reactions.

-

-

Reaction: Heat the mixture to reflux, monitoring by TLC until the starting nitro compound is consumed.

-

Work-up and Purification: Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate with a base (e.g., NaHCO₃). Extract the product into an organic solvent. After washing and drying, the solvent is evaporated. The crude product can be purified by column chromatography or distillation to yield the final pentyloxyaniline.

Part 4: Applications and Reactivity in Drug Development

The isomeric position of the pentyloxy group is a critical design element in medicinal chemistry and materials science.

Comparative Reactivity

-

Electrophilic Aromatic Substitution: 4-Pentyloxyaniline is significantly more activated towards electrophilic attack than 3-pentyloxyaniline. The powerful, concerted directing effects of the -NH₂ and -OR groups in the para isomer strongly favor substitution at the positions ortho to the amino group. In contrast, the directing effects in the 3-isomer are divergent, potentially leading to mixtures of products upon electrophilic substitution.

-

Nucleophilicity and Basicity: As established, the amino group of 4-pentyloxyaniline is more basic and nucleophilic. This has direct consequences for reactions at the nitrogen center, such as acylation, diazotization, or its use as a nucleophile in coupling reactions. This difference in basicity can fundamentally alter how a molecule interacts with a biological target, such as the active site of an enzyme.

Implications for Drug Design

Aniline and its derivatives are common structural motifs in pharmaceuticals.[7] However, they can also be metabolic liabilities. The choice between a meta and para substitution pattern is a key strategic decision:

-

Target Binding: The geometry of a drug molecule is paramount for its binding affinity. Shifting a bulky pentyloxy group from the para to the meta position can change the molecule's overall shape, determining whether it fits into a receptor's binding pocket.

-

Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to oxidative metabolism by cytochrome P450 enzymes. The more electron-rich ring of the 4-isomer might be more prone to oxidation.

-

Physicochemical Properties: The change in polarity and hydrogen bonding capability between the isomers can affect crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and cell membrane permeability. The synthesis of alkoxy analogues of bioactive compounds is a common strategy to modulate these properties.[8][9]

Conclusion

The distinction between 3-pentyloxyaniline and 4-pentyloxyaniline is a clear illustration of how subtle changes in molecular architecture lead to significant functional consequences. The para isomer is characterized by enhanced electron density on its amino group, leading to higher basicity, specific reactivity, and a symmetric spectroscopic signature. The meta isomer, with its reduced electronic communication between the functional groups, presents a different profile of reactivity and physical properties. For researchers in drug discovery and materials science, a thorough understanding of these core differences is not merely academic—it is essential for the rational design, regioselective synthesis, and successful application of advanced molecular entities.

References

-

Global Substance Registration System (GSRS). (n.d.). 4-PENTYLOXYANILINE. Retrieved from gsrs.ncats.nih.gov. [Link]

-

Mlostoń, G., Celeda, M., Poper, W., Kowalczyk, M., Gach-Janczak, K., Janecka, A., & Jasiński, M. (2020). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Materials (Basel), 13(18), 4190. [Link]

-

PubChemLite. (n.d.). 4-pentyloxyaniline (C11H17NO). Retrieved from pubchemlite.org. [Link]

-

PubMed. (2020). Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. Materials (Basel), 13(18). [Link]

-

Hechenblaikner, G., & Obendorf, D. (2023). Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2023(3), M1692. [Link]

-

SpectraBase. (n.d.). p-(pentyloxy)aniline - Optional[Vapor Phase IR] - Spectrum. Retrieved from spectrabase.com. [Link]

- Google Patents. (2005). JP2005112734A - Method for producing 4-pentynoic acid.

-

ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information. (2014). Synthesis of 3-Farnesyl Salicylic Acid, a Novel Antimicrobial from Piper multiplinervium. Retrieved from PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from PMC. [Link]

-

ResearchGate. (n.d.). Scheme 7: (A) Known biological activities related to aniline derivatives. Retrieved from ResearchGate. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 4-Propylaniline Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

ResearchGate. (n.d.). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 4-PENTYLOXYANILINE | 39905-50-5 [chemicalbook.com]

- 5. 4-PENTYLOXYANILINE - Safety Data Sheet [chemicalbook.com]

- 6. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Sourcing & Synthesis of 3-(Pentyloxy)aniline

The following is an in-depth technical guide on the sourcing, synthesis, and quality assurance of 3-(Pentyloxy)aniline .

Executive Summary: The "Ghost" Intermediate

3-(Pentyloxy)aniline (m-Pentyloxyaniline) is a specialized aniline derivative often utilized as a building block in the synthesis of liquid crystals, advanced polymers, and pharmaceutical intermediates (e.g., kinase inhibitors).

Unlike its para-isomer (4-Pentyloxyaniline, CAS 39905-50-5), the meta-isomer is not a commodity chemical . It is rarely held in stock by major catalog suppliers (Sigma-Aldrich, Fisher, TCI). Researchers requiring this compound face a "Buy vs. Make" decision: engage a custom synthesis organization (CSO) or synthesize it in-house.

This guide provides the technical specifications for procurement and a validated "Plan B" synthesis protocol to ensure project continuity.

Chemical Profile & Specifications

When requesting quotes or analyzing the compound, precise nomenclature is critical to avoid receiving the common para isomer.

| Parameter | Specification |

| Chemical Name | 3-(Pentyloxy)aniline |

| Synonyms | m-Pentyloxyaniline; 3-Amyloxyaniline; 3-n-Pentyloxybenzenamine |

| CAS Number | Not Widely Listed (Often confused with p-isomer 39905-50-5) |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Physical State | Pale yellow to brown oil or low-melting solid (est.[1][2] MP < 40°C) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water. |

| Stability | Air/Light sensitive (oxidizes to quinoid species). Store under Argon at 4°C. |

Sourcing Strategy: The "Buy" Option

Since this is a non-stock item, you must issue a Custom Synthesis Request (CSR) . Do not rely on "In Stock" flags from aggregators, as these are often virtual inventories.

Recommended Vendor Tiering

-

Tier 1 (High Reliability / High Cost): WuXi AppTec, Enamine, Curia. (Lead time: 4-6 weeks).

-

Tier 2 (Catalog Aggregators): Combi-Blocks, Fluorochem, Ambeed. (Check for "Ships within 2 weeks" – if longer, they are synthesizing it on demand).

Critical Quality Attributes (CQA) for Procurement

When outsourcing, mandate the following specifications to prevent downstream failure in cross-coupling reactions (e.g., Buchwald-Hartwig):

-

Purity: ≥98.0% (HPLC Area %).

-

Specific Impurity Limit: <0.1% 3-Nitrophenol (Starting material; acts as a catalyst poison).

-

Metal Content: <10 ppm Pd (if catalytic hydrogenation was used).

-

Salt Form: Free base is preferred for flexibility; Hydrochloride salt (HCl) is more stable for long-term storage.

Synthesis Protocol: The "Make" Option (Plan B)

If lead times are prohibitive, the compound can be synthesized in-house using a robust two-step sequence.

Retrosynthetic Logic

Do NOT alkylate 3-aminophenol directly. Direct alkylation of 3-aminophenol with bromopentane typically yields a mixture of O-alkylated (desired) and N-alkylated (undesired) products due to the competing nucleophilicity of the amine and phenoxide.

Correct Route: O-Alkylation of 3-Nitrophenol followed by chemoselective reduction.

Step-by-Step Methodology

Step 1: Synthesis of 1-Nitro-3-(pentyloxy)benzene

-

Reagents: 3-Nitrophenol (1.0 eq), 1-Bromopentane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Protocol:

-

Dissolve 3-Nitrophenol in DMF (0.5 M concentration).

-

Add K₂CO₃ and stir at Room Temperature (RT) for 15 min to form the phenoxide.

-

Add 1-Bromopentane dropwise.

-

Heat to 60°C (DMF) or Reflux (Acetone) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted nitrophenol) and Brine. Dry over Na₂SO₄.

-

Yield: Expect >90%. Product is a yellow oil.

-

Step 2: Reduction to 3-(Pentyloxy)aniline

-

Reagents: Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (3:1).

-

Protocol:

-

Suspend the nitro intermediate in EtOH/H₂O.

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (80°C) with vigorous stirring for 2 hours. (Alternative: H₂/Pd-C balloon hydrogenation in MeOH).

-

Workup: Filter hot through a Celite pad to remove iron oxides. Concentrate filtrate.

-

Purification: If the crude is dark, purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient 9:1 → 7:3).

-

Yield: Expect 80–85%.

-

Visualization: Workflows & Logic

Sourcing Decision Tree

This diagram guides the researcher on whether to buy or synthesize based on project timelines.

Caption: Decision matrix for sourcing rare aniline intermediates.

Synthesis Pathway (The "Make" Protocol)

This diagram illustrates the chemical transformation required to avoid N-alkylation side reactions.

Caption: Chemoselective synthesis route via nitro-reduction to prevent N-alkylation.

Quality Assurance & Validation

Before using the sourced or synthesized material in high-value steps (e.g., GMP manufacturing or late-stage coupling), validate identity and purity.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine).

-

Expected Retention: The amine will elute earlier than the nitro-intermediate.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

Look for these diagnostic signals to confirm the structure:

-

δ 7.0–6.2 ppm: Aromatic protons (4H, multiplet). Look for the triplet at ~7.05 (H-5) and doublet/singlet patterns for H-2, H-4, H-6.

-

δ 3.9 ppm: Triplet (2H,

Hz), -

δ 3.6 ppm: Broad singlet (2H),

. Disappears with D₂O shake. -

δ 1.8–0.9 ppm: Aliphatic Pentyl chain (Multiplets for CH₂, Triplet for terminal CH₃).

Safety & Handling (SDS Summary)

-

Hazards: Toxic if swallowed (H301), Toxic in contact with skin (H311). Aniline derivatives can cause Methemoglobinemia .

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, lab coat. Handle strictly inside a fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Dark container (amber vial) to prevent photo-oxidation.

References

-

BenchChem. Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol. (Analogous ether synthesis protocols). Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. (Structural analog properties). Retrieved from .

-

Organic Syntheses. Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes. (General nitro/alkylation chemistry). Organic Syntheses 2025, 102, 64-85. Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet: 3-(p-Tolyloxy)aniline. (Safety data for alkoxy/aryloxy anilines). Retrieved from .

-

ChemicalBook. 4-Pentyloxyaniline Product Description. (Distinction of para-isomer). Retrieved from .

Sources

Methodological & Application

synthesis of benzothiazole derivatives from 3-pentyloxyaniline

An Application Note and Protocol for the Synthesis of Benzothiazole Derivatives from 3-Pentyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][5][6] This document provides a detailed guide for the synthesis of benzothiazole derivatives, commencing with the versatile precursor, 3-pentyloxyaniline. We will explore the fundamental synthetic strategies, present a robust, step-by-step protocol for the preparation of 2-amino-6-pentyloxybenzothiazole, and discuss the critical aspects of reaction monitoring, product purification, and characterization. The methodologies described herein are designed to be both instructive for researchers new to the field and a valuable reference for experienced drug development professionals.

Introduction: The Significance of the Benzothiazole Core in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[7] This privileged scaffold has garnered significant attention in drug discovery due to its ability to interact with a diverse range of biological targets.[2][4] The structural rigidity and lipophilic nature of the benzothiazole nucleus, combined with the potential for substitution at various positions, allow for the fine-tuning of physicochemical properties and pharmacological activity.

Numerous clinically approved drugs and investigational compounds feature the benzothiazole moiety. For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and Pramipexole is a dopamine agonist employed for Parkinson's disease.[7] Furthermore, benzothiazole derivatives have shown promise as anticancer agents, kinase inhibitors, and diagnostic imaging agents for conditions like Alzheimer's disease.[2][3] The continued exploration of novel synthetic routes to access diverse benzothiazole derivatives is therefore a critical endeavor in the pursuit of new and effective therapeutics.

Synthetic Pathways to Benzothiazoles from Substituted Anilines

The synthesis of the benzothiazole ring system from aniline precursors is a well-established area of organic chemistry. Several key strategies have been developed, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

One of the most prevalent and versatile methods for converting anilines into 2-aminobenzothiazoles involves a reaction with a thiocyanate salt in the presence of a halogen.[8][9][10] This reaction, often referred to as thiocyanation, proceeds through an in-situ generated thiocyanogen electrophile that attacks the electron-rich aromatic ring of the aniline, followed by intramolecular cyclization.

Another classical approach is the Jacobsen benzothiazole synthesis, which involves the oxidative cyclization of a thiobenzanilide.[11][12] While historically significant, this method requires the pre-formation of the thiobenzanilide intermediate.

For the purpose of this guide, we will focus on the direct thiocyanation of 3-pentyloxyaniline, as it provides a straightforward and efficient route to a key 2-aminobenzothiazole intermediate, which can be readily diversified in subsequent synthetic steps.

Experimental Protocol: Synthesis of 2-Amino-6-pentyloxybenzothiazole

This section provides a detailed, step-by-step protocol for the synthesis of 2-amino-6-pentyloxybenzothiazole from 3-pentyloxyaniline.

Rationale for Experimental Design

The chosen synthetic route leverages the reaction of 3-pentyloxyaniline with potassium thiocyanate and bromine in glacial acetic acid.[8][9]

-

3-Pentyloxyaniline: The starting aniline is substituted with an electron-donating pentyloxy group at the meta-position. This group directs the incoming electrophile (thiocyanogen) to the positions ortho and para to itself. The para-position relative to the activating pentyloxy group (and ortho to the amino group) is sterically favored for electrophilic substitution, leading to the desired 6-pentyloxy isomer.

-

Potassium Thiocyanate (KSCN): This salt serves as the source of the thiocyanate nucleophile.

-

Bromine (Br₂): Bromine acts as an oxidizing agent to convert the thiocyanate ion into the active electrophile, thiocyanogen ((SCN)₂). It is added dropwise and cautiously due to its reactive and hazardous nature.

-

Glacial Acetic Acid: This serves as the solvent for the reaction, providing a polar protic medium that can facilitate the reaction while being relatively inert to the reaction conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Pentyloxyaniline | ≥98% | Standard Chemical Supplier | |

| Potassium Thiocyanate (KSCN) | ≥99% | Standard Chemical Supplier | Dry before use. |

| Bromine (Br₂) | ≥99.5% | Standard Chemical Supplier | Handle with extreme caution in a fume hood. |

| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Chemical Supplier | For quenching excess bromine. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||

| Ethyl Acetate | HPLC Grade | Standard Chemical Supplier | For extraction and chromatography. |

| n-Hexane | HPLC Grade | Standard Chemical Supplier | For chromatography. |

| Deionized Water | |||

| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Chemical Supplier | For drying organic layers. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-amino-6-pentyloxybenzothiazole.

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add 3-pentyloxyaniline (e.g., 5.0 g, 27.9 mmol).

-

Add glacial acetic acid (50 mL) to the flask and stir until the aniline is completely dissolved.

-

Add potassium thiocyanate (KSCN) (8.1 g, 83.7 mmol, 3 equivalents) to the solution. Stir the resulting suspension.

-

Cool the flask to 0-5 °C using an ice bath.

-

-

Addition of Bromine:

-

Prepare a solution of bromine (1.5 mL, 29.3 mmol, 1.05 equivalents) in glacial acetic acid (15 mL).

-

CAUTION: Perform this step in a well-ventilated fume hood. Bromine is highly corrosive and toxic.

-

Add the bromine solution dropwise to the cooled, stirring aniline suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a solvent system such as ethyl acetate/n-hexane (e.g., 3:7 v/v). The product should be more polar than the starting aniline.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 250 mL of ice-cold water.

-

A precipitate should form. Stir for 15 minutes.

-

Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange/brown color disappears.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

-

Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water.

-

Dry the crude product under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

-

For column chromatography, use a gradient elution system, starting with a low polarity solvent mixture (e.g., 10% ethyl acetate in n-hexane) and gradually increasing the polarity (e.g., up to 40% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

-

Characterization

The identity and purity of the synthesized 2-amino-6-pentyloxybenzothiazole should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess purity.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.33 g/mol |

| Appearance | Off-white to pale yellow solid |

| Expected Yield | 60-80% (post-purification) |

| Melting Point | Dependent on purity |

Workflow and Troubleshooting

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of 2-amino-6-pentyloxybenzothiazole.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive bromine.- Insufficient reaction time.- Reagents not dry. | - Use fresh bromine.- Extend the reaction time and monitor by TLC.- Ensure KSCN is thoroughly dried before use. |

| Formation of Multiple Products (by TLC) | - Reaction temperature too high during bromine addition.- Formation of regioisomers. | - Strictly maintain the temperature below 10 °C during bromine addition.- Optimize purification by column chromatography to isolate the desired isomer. |

| Product is an Oil or Difficult to Crystallize | - Presence of impurities. | - Purify thoroughly by column chromatography.[13]- Attempt co-distillation with a non-polar solvent to remove residual solvents. |

| Difficulty in Separating Product from Starting Material | - Incomplete reaction. | - Increase the equivalents of bromine and KSCN slightly.- Ensure adequate reaction time. |

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 2-amino-6-pentyloxybenzothiazole, a valuable intermediate for the development of novel benzothiazole-based therapeutic agents. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this compound. The inherent versatility of the 2-amino group allows for a wide range of subsequent chemical modifications, opening the door to the creation of extensive libraries of new benzothiazole derivatives for screening in drug discovery programs.

References

-

Hala Shkyair Lihumis et. al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available at: [Link]

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available at: [Link]

-

Yang, Z., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(2), 764-767. Available at: [Link]

-

Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. Available at: [Link]

-

PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. Available at: [Link]

-

Krasavin, M. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548. Available at: [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

-

Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 202-225. Available at: [Link]

-

Wikipedia. (n.d.). Benzothiazole. Wikipedia. Available at: [Link]

-

PubMed. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aryl benzothiazole using aniline. ResearchGate. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 57(4s), s645-s662. Available at: [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

-

Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1690. Available at: [Link]

-

Taylor & Francis Online. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

PMC. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][14]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

-

ResearchGate. (2010). (PDF) Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

-

MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Molecules, 28(1), 1. Available at: [Link]

-

Bentham Science. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Letters in Drug Design & Discovery, 14(8). Available at: [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464. Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1074-1080. Available at: [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1690. Available at: [Link]

-

PMC. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PMC. Available at: [Link]

-

Der Pharma Chemica. (2026). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(2), 221-228. Available at: [Link]

-

SAS Publishers. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Scholars Academic Journal of Pharmacy, 4(6), 195-204. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiazole - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Benzothiazole synthesis [organic-chemistry.org]

Application Note & Protocols: Strategic Acylation of 3-(Pentyloxy)aniline for Advanced Intermediate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-acylation of substituted anilines is a cornerstone transformation in organic synthesis, pivotal for the generation of key intermediates in pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the acylation of 3-(Pentyloxy)aniline, a substrate of interest due to its bifunctional nature, combining an electron-rich aromatic system with a nucleophilic amino group. We delve into the mechanistic underpinnings of the reaction, offer two robust and validated protocols using common acylating agents, and provide a framework for troubleshooting and optimization. The protocols are designed to be self-validating, emphasizing scientific causality behind each step to ensure reproducibility and high yields for researchers in drug discovery and chemical development.

Mechanistic & Strategic Considerations

The acylation of 3-(Pentyloxy)aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[1]

Key Molecular Influences:

-

The Amino Group (-NH₂): This is the primary site of reaction. Its nucleophilicity is the driving force for the acylation.

-

The Pentyloxy Group (-OC₅H₁₁): As an alkoxy group, it is moderately activating and electron-donating through resonance. This effect increases the electron density of the aromatic ring and, to a lesser extent, enhances the nucleophilicity of the distal amino group compared to unsubstituted aniline.[2] This makes the acylation of 3-(Pentyloxy)aniline a relatively facile transformation.

-

Choice of Acylating Agent: The reactivity of the acylating agent is a critical parameter. Acyl chlorides are generally more reactive than acid anhydrides due to the better leaving group ability of the chloride ion.[3] However, acid anhydrides are often preferred as they are less sensitive to moisture and their reactions are typically easier to control.[4]

The general mechanism proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and a byproduct (e.g., a carboxylate or chloride ion).

A simplified placeholder diagram is shown above. A detailed chemical structure diagram should be used in practice.

Diagram 1: General Mechanism of N-Acylation. The aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses.

Selection of Reagents and Conditions

The optimal conditions for acylation depend on balancing reactivity, cost, safety, and ease of purification. We present two primary protocols based on the most common and effective acylating agents.

| Reagent/Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Acetyl Chloride | Rationale |

| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic anhydride is cost-effective and generates acetic acid as a byproduct, which is less corrosive than HCl.[4] Acetyl chloride is more reactive, useful for less nucleophilic anilines, but requires a base to neutralize the HCl byproduct.[5] |

| Base | Optional (Pyridine or Et₃N can be used to accelerate) | Required (Pyridine or Et₃N) | A base is crucial when using acyl chlorides to scavenge the generated HCl, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6] |

| Solvent | Dichloromethane (DCM), Ethyl Acetate, or neat | Dichloromethane (DCM), Chloroform | Aprotic solvents are preferred to avoid side reactions with the acylating agent. DCM is an excellent choice due to its inertness and ease of removal. |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | The reaction is typically exothermic. Starting at 0 °C allows for controlled addition and helps to minimize side reactions. |

| Workup | Aqueous wash (NaHCO₃, H₂O, brine) | Aqueous wash (dil. HCl, NaHCO₃, H₂O, brine) | The HCl wash in Protocol 2 is specifically to remove the pyridine or triethylamine base used during the reaction.[7] |

Experimental Workflow Overview

The overall process for both protocols follows a logical sequence from reaction setup to final product isolation.

Diagram 2: Standard Experimental Workflow. A systematic approach from setup to analysis ensures high-quality results.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Acylating agents and pyridine are corrosive and toxic.

Protocol 1: Acylation using Acetic Anhydride

This protocol is recommended for its simplicity and use of a less hazardous acylating agent.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Equivalents |

| 3-(Pentyloxy)aniline | 179.26 | 1.79 g | 1.0 |

| Acetic Anhydride | 102.09 | 1.12 g (1.04 mL) | 1.1 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Saturated NaHCO₃(aq) | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Pentyloxy)aniline (1.79 g, 10 mmol).

-

Dissolve the aniline in dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add acetic anhydride (1.04 mL, 11 mmol) dropwise to the stirred solution over 5 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Workup: a. Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct. b. Separate the organic layer. Wash the organic layer sequentially with water (30 mL) and brine (30 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: a. The crude product, N-(3-(pentyloxy)phenyl)acetamide, is often a solid. b. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure product.[8]

Protocol 2: Acylation using Acetyl Chloride

This protocol is suitable for instances where higher reactivity is required.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (for 10 mmol scale) | Equivalents |

| 3-(Pentyloxy)aniline | 179.26 | 1.79 g | 1.0 |

| Pyridine | 79.10 | 0.95 g (0.97 mL) | 1.2 |

| Acetyl Chloride | 78.50 | 0.86 g (0.78 mL) | 1.1 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| 1M HCl(aq) | - | 30 mL | - |

| Saturated NaHCO₃(aq) | - | 30 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous MgSO₄ | - | As needed | - |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Pentyloxy)aniline (1.79 g, 10 mmol) and pyridine (0.97 mL, 12 mmol).

-

Dissolve the mixture in dichloromethane (50 mL).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate vial, dissolve acetyl chloride (0.78 mL, 11 mmol) in 5 mL of DCM.

-

Add the acetyl chloride solution dropwise to the stirred aniline solution over 10-15 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium hydrochloride may form.

-

After addition, allow the reaction to warm to room temperature and stir for 1 hour. Monitor by TLC.

-

Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated NaHCO₃ solution (30 mL), and finally brine (30 mL).[7] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: a. Follow the same recrystallization procedure as described in Protocol 1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base (Protocol 2).3. Starting material is of poor quality. | 1. Use a fresh bottle of acylating agent.2. Add an additional 0.2-0.5 equivalents of base.3. Purify the starting aniline if necessary. |

| Formation of Multiple Products (TLC) | 1. Diacylation (unlikely but possible under harsh conditions).2. Ring acylation (Friedel-Crafts, very unlikely without a Lewis acid).3. Reaction temperature was too high. | 1. Use a milder acylating agent (anhydride over chloride).2. Ensure no Lewis acid contaminants are present.3. Maintain low temperature (0 °C) during addition. |

| Difficult Purification | 1. Product is an oil, not a solid.2. Impurities co-crystallize with the product. | 1. If the product is an oil, purify using silica gel column chromatography (e.g., ethyl acetate/hexanes mobile phase).2. Attempt recrystallization from a different solvent system. |

| Product is Colored (e.g., brownish) | Oxidation of residual aniline or the product itself.[9] | 1. Ensure complete removal of starting aniline during workup (e.g., acid wash).2. Store the final product under an inert atmosphere (N₂ or Ar) and protected from light.[9] |

References

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

-

Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

-

Pearson Education. (n.d.). Acylation of Aniline Explained. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. [Link]

-

Shaalaa.com. (2022). Account for the following: Acylation of aniline is carried out in the presence of pyridine. [Link]

-

Chemistry Steps. (2024). Reactions of Aniline. [Link]

-

New Journal of Chemistry. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]

-

YouTube. (2021). Acetylation aniline. [Link]

-

ACS Omega. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. [Link]

-

ResearchGate. (2014). How do I remove aniline from the reaction mixture?[Link]

- Wiley Online Library. (n.d.).

-

Scribd. (n.d.). Acetylation of Aniline. [Link]

-

ResearchGate. (2011). Mechanism of aniline acetylation reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. shaalaa.com [shaalaa.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Mesogenic Profiling of 3-Pentyloxyaniline Derivatives

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing and characterizing liquid crystalline (mesogenic) derivatives of 3-pentyloxyaniline . While para-substituted anilines are the industry standard for high-temperature liquid crystals (LCs), the meta-substitution (3-position) of the pentyloxy chain introduces a structural "kink."

Why this matters:

-

Thermal Depression: The meta-linkage disrupts linear molecular packing, significantly lowering melting points compared to para-isomers. This is critical for developing room-temperature LC mixtures or low-melting anisotropic solvents for drug delivery.

-

Phase Solubility: These derivatives often exhibit monotropic mesomorphism (phases stable only during cooling), making them excellent candidates for studying supercooled states and metastable drug formulations.

-

Bioactivity: The Schiff base (

) linkage is a privileged pharmacophore. Understanding the mesogenic properties of these molecules aids in designing "liquid drugs"—self-assembling pharmaceutical agents with enhanced solubility profiles.

Molecular Design & Synthesis Workflow

The target mesogens are Schiff bases (Anils) formed by condensing 3-pentyloxyaniline with rigid para-substituted benzaldehydes.

Reaction Mechanism

The amine group of 3-pentyloxyaniline attacks the carbonyl carbon of the aldehyde. Acid catalysis protonates the carbonyl oxygen, facilitating nucleophilic attack and subsequent dehydration.

Workflow Visualization

Figure 1: End-to-end workflow for the synthesis and characterization of 3-pentyloxyaniline based liquid crystals.

Experimental Protocols

Protocol A: Synthesis of 3-Pentyloxyaniline Schiff Bases

Objective: Synthesize N-(4-substituted-benzylidene)-3-pentyloxyaniline.

Reagents:

-

3-Pentyloxyaniline (1.0 eq)

-

4-Alkoxybenzaldehyde or 4-Halobenzaldehyde (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Procedure:

-

Dissolution: Dissolve 0.01 mol of 4-substituted benzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 0.01 mol of 3-pentyloxyaniline dropwise with stirring.

-

Catalysis: Add 2–3 drops of glacial acetic acid. The solution pH should be slightly acidic (~pH 5–6) to activate the carbonyl without protonating the amine into non-reactivity.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3–4 hours. Monitor: The solution often deepens in color (yellow/orange) indicating imine formation.

-

Precipitation: Cool the mixture to room temperature. If no precipitate forms, cool further in an ice bath.

-

Filtration: Filter the crude solid under vacuum.

-

Purification (Critical): Recrystallize from hot ethanol/chloroform (3:1 ratio) at least three times .

-

Why? Impurities (unreacted amine) act as plasticizers, drastically suppressing the liquid crystal phase transition temperatures.

-

-

Drying: Dry in a vacuum desiccator over

for 12 hours.

Protocol B: Structural Confirmation

Before assessing mesogenic properties, confirm the structure.

-

FTIR: Look for the appearance of the Imine (

) stretch at 1610–1630 cm⁻¹ and the disappearance of the Carbonyl ( -

1H NMR: The azomethine proton (

) typically appears as a singlet downfield at 8.3–8.6 ppm .

Mesogenic Characterization (The Core Analysis)

Unlike standard organic synthesis, the "product" here is a phase of matter. You must determine the Mesophase Type (Nematic/Smectic) and Transition Temperatures .

Protocol C: Differential Scanning Calorimetry (DSC)

Instrument: PerkinElmer DSC 8000 (or equivalent). Atmosphere: Nitrogen purge (20 mL/min).

-

Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan.

-

Cycle 1 (Erasing History): Heat from 25°C to Isotropic Liquid (

) at 10°C/min. Hold for 1 min.-

Reasoning: This removes solvent inclusions and crystalline defects from the synthesis.

-

-

Cycle 2 (Cooling): Cool from Isotropic to -20°C at 5°C/min.

-

Critical: 3-pentyloxy derivatives are often monotropic . You may only see the LC phase in this cooling step.

-

-

Cycle 3 (Heating): Heat back to Isotropic at 10°C/min.

-

Data Interpretation:

-

Sharp peak = Crystal

Liquid (Melting). -

Small/Broad peak = Liquid Crystal

Isotropic (Clearing).

-

Protocol D: Polarizing Optical Microscopy (POM)

Setup: Microscope with crossed polarizers (analyzer at 90° to polarizer) and a Linkam Hot Stage.

-

Slide Prep: Place a small amount of solid between a glass slide and a cover slip.

-

Heating: Heat to the isotropic phase (field becomes totally black).

-

Cooling: Cool slowly (2°C/min). Watch for the emergence of "textures" from the black background.

Phase Transition Logic Diagram

Figure 2: Thermodynamic pathways for phase transitions. 3-pentyloxy derivatives often follow the Cooling path (Iso -> Nematic) without showing the phase on heating.

Data Analysis & Expected Results

The "Meta" Effect (3-Position vs 4-Position)

When analyzing your data, compare the 3-pentyloxy derivative against a standard 4-pentyloxy control.